molecular formula C10H8N4O4 B1141359 2-NP-Ahd CAS No. 623145-57-3

2-NP-Ahd

Cat. No.: B1141359
CAS No.: 623145-57-3
M. Wt: 248.19 g/mol
InChI Key: FULJCJZKZXOFQZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

NP-Ahd, a derivative of AHD (a metabolite of nitrofurans type of antibiotics), is primarily targeted towards the AHD receptors . These receptors play a crucial role in the immune response and are involved in various biological processes .

Mode of Action

The compound interacts with its targets by binding to the AHD receptors. This interaction triggers a series of biochemical reactions that lead to the activation or inhibition of certain pathways . The exact nature of these changes depends on the specific context and environment in which the compound is acting.

Biochemical Pathways

NP-Ahd affects several biochemical pathways. One of the key pathways influenced by NP-Ahd is the natriuretic peptide system, which includes atrial NP (ANP), B-type NP (BNP), C-type NP (CNP), dendroaspis NP and urodilatin . These peptides are genetically distinct but functionally related, and they play a central role in regulating circulatory homeostasis in vertebrates .

Pharmacokinetics

The pharmacokinetics of NP-Ahd, like any other compound, involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that these properties can significantly impact the bioavailability of the compound, determining how much of the administered dose actually reaches the target site .

Result of Action

The molecular and cellular effects of NP-Ahd’s action are complex and multifaceted. At the molecular level, NP-Ahd can influence gene expression and protein synthesis . At the cellular level, it can affect cell proliferation, differentiation, and cellular mechanics . The exact effects can vary depending on the specific context and the cells involved.

Action Environment

The action, efficacy, and stability of NP-Ahd can be influenced by various environmental factors. For instance, the physicochemical properties of NP-Ahd can be modified by environmental medium/conditions, leading to variations in its behaviors and effects . Understanding these influences is crucial for optimizing the use of NP-Ahd and minimizing potential side effects.

Chemical Reactions Analysis

2-Nitrophenylaminohexane undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

The major products formed from these reactions are the corresponding alcohols and amines .

Comparison with Similar Compounds

2-Nitrophenylaminohexane belongs to the class of nitrofuran derivatives. Similar compounds include:

Compared to these compounds, 2-Nitrophenylaminohexane is unique in its specific applications as a reducing agent in organic synthesis and its role in detecting nitrofuran residues .

Properties

IUPAC Name

1-[(2-nitrophenyl)methylideneamino]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULJCJZKZXOFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016512
Record name 1-[(2-Nitrophenyl)Methylideneamino]Imidazolidine-2,4-Dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623145-57-3
Record name 1-[(2-Nitrophenyl)Methylideneamino]Imidazolidine-2,4-Dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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